molecular formula C30H24N2 B14042915 N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine

N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine

Cat. No.: B14042915
M. Wt: 412.5 g/mol
InChI Key: CRAKIPJUCBZTDP-UHFFFAOYSA-N
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Description

N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes biphenyl and diphenyl groups attached to a benzenediamine core. It is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine typically involves the Buchwald-Hartwig coupling reaction. This reaction is carried out by reacting di([1,1’-biphenyl]-4-yl)amine with 3,5-dichloro-N,N-diphenylaniline in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces primary amines.

Scientific Research Applications

N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. For instance, in organic electronics, it facilitates charge transport by creating pathways for hole conduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability under various conditions.

Properties

Molecular Formula

C30H24N2

Molecular Weight

412.5 g/mol

IUPAC Name

3-N,3-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,3-diamine

InChI

InChI=1S/C30H24N2/c1-4-11-24(12-5-1)25-19-21-26(22-20-25)31-27-13-10-18-30(23-27)32(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,31H

InChI Key

CRAKIPJUCBZTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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